2-(4-Chloro-2-fluoro-3-methylphenyl)ethan-1-ol
CAS No.:
Cat. No.: VC17812479
Molecular Formula: C9H10ClFO
Molecular Weight: 188.62 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C9H10ClFO |
---|---|
Molecular Weight | 188.62 g/mol |
IUPAC Name | 2-(4-chloro-2-fluoro-3-methylphenyl)ethanol |
Standard InChI | InChI=1S/C9H10ClFO/c1-6-8(10)3-2-7(4-5-12)9(6)11/h2-3,12H,4-5H2,1H3 |
Standard InChI Key | RMSNTWNEHAUBAT-UHFFFAOYSA-N |
Canonical SMILES | CC1=C(C=CC(=C1F)CCO)Cl |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Nomenclature
The compound’s systematic IUPAC name, 2-(4-chloro-2-fluoro-3-methylphenyl)ethanol, reflects its substitution pattern: a phenyl ring substituted with chlorine at position 4, fluorine at position 2, and a methyl group at position 3, with an ethanol side chain at position 1 . Table 1 summarizes its key identifiers:
The InChI and SMILES notations encode the compound’s connectivity, highlighting the spatial arrangement of substituents and the ethanol moiety.
Structural Analysis
The phenyl ring’s substitution pattern creates distinct electronic effects. The chlorine atom at position 4 exerts an electron-withdrawing inductive effect (-I), while the fluorine at position 2 combines -I with resonance donation (+R), creating a polarized aromatic system . The methyl group at position 3 introduces steric bulk, potentially influencing reaction pathways. The ethanol side chain enables hydrogen bonding and participation in nucleophilic reactions.
Physicochemical Properties
Physical State and Stability
While specific data on melting and boiling points are unavailable in the cited sources, the compound’s molecular weight (188.62 g/mol) and halogen content suggest moderate volatility. The presence of polar functional groups (hydroxyl, halogen) implies solubility in polar organic solvents such as ethanol or dimethyl sulfoxide (DMSO) .
Reaction Type | Reagents | Expected Product |
---|---|---|
Esterification | Acetic anhydride | 2-(4-Chloro-2-fluoro-3-methylphenyl)ethyl acetate |
Nucleophilic Aromatic Substitution | NH/Cu | Aminated derivative at position 4 |
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